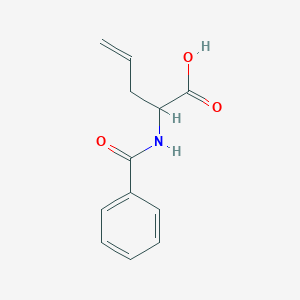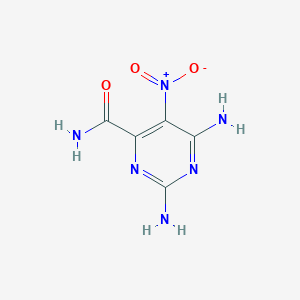![molecular formula C20H26N2O3 B14007020 2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione CAS No. 71471-52-8](/img/structure/B14007020.png)
2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a spirocyclic nonane-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Spirocyclization: The spirocyclic nonane-dione core is formed through a cyclization reaction involving a diketone precursor and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization .
化学反应分析
Types of Reactions
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the spirocyclic core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, electrophiles, and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
科学研究应用
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.
Pharmacology: The compound is studied for its pharmacokinetic properties and its potential as a drug candidate.
Organic Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior .
相似化合物的比较
Similar Compounds
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione: Similar structure with a decane-dione core instead of a nonane-dione core.
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.3]octane-7,9-dione: Similar structure with an octane-dione core.
Uniqueness
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is unique due to its specific spirocyclic nonane-dione core, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
71471-52-8 |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C20H26N2O3/c23-17-7-6-16(12-15(17)14-21-10-4-1-5-11-21)22-18(24)13-20(19(22)25)8-2-3-9-20/h6-7,12,23H,1-5,8-11,13-14H2 |
InChI 键 |
WTSAPITVHZANSZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=O)CC4(C3=O)CCCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
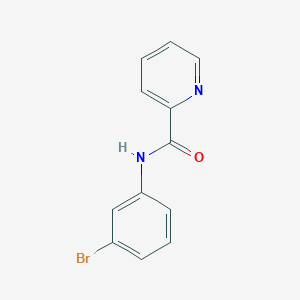
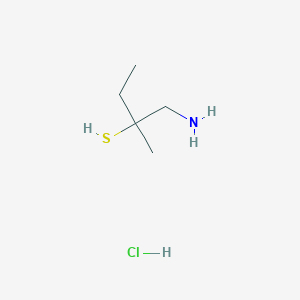
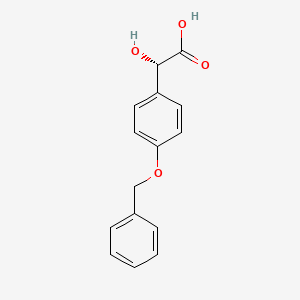
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)

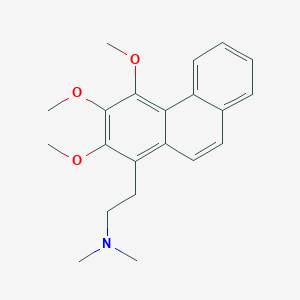
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
